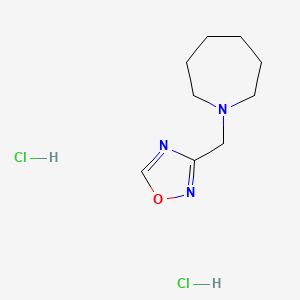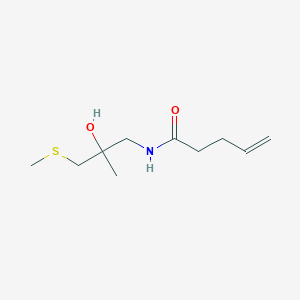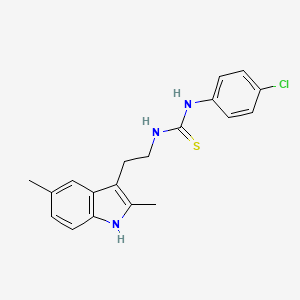
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine” is a chemical compound that has been studied for various applications . It is related to isoquinoline-1,3-dione compounds, which have attracted extensive attention from synthetic chemists .
Synthesis Analysis
The synthesis of related compounds, such as isoquinoline-1,3-dione compounds, involves diverse synthetic methods employing acryloyl benzamides as key substrates . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .作用機序
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, IDRA-21 increases the strength of synaptic connections and promotes the formation of new synapses, leading to improved cognitive function.
Biochemical and Physiological Effects:
IDRA-21 has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It also increases the activity of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, IDRA-21 has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of IDRA-21 is its ability to improve cognitive function without the side effects associated with traditional psychostimulants. However, one limitation is that its effects on cognitive function may be limited to certain types of memory and learning tasks.
将来の方向性
There are several potential future directions for research on IDRA-21. One area of interest is its potential use in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. Another area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Additionally, further studies are needed to explore the long-term effects of IDRA-21 on cognitive function and its safety profile.
In conclusion, IDRA-21 is a promising compound with potential applications in cognitive enhancement and treatment of neurological disorders. Its mechanism of action as a positive allosteric modulator of AMPA receptors and its ability to increase the release of acetylcholine and BDNF make it a promising candidate for further research. However, more studies are needed to fully understand its effects on cognitive function and its safety profile.
合成法
The synthesis of IDRA-21 involves the reaction of isovanillin with a secondary amine, followed by the addition of dimethyl oxalate and subsequent reduction with lithium aluminum hydride. The final product is purified through recrystallization to yield a white crystalline powder.
科学的研究の応用
IDRA-21 has been extensively studied for its potential use in cognitive enhancement and treatment of neurological disorders. It has been shown to improve memory and learning in animal models and has been tested in clinical trials for the treatment of Alzheimer's disease and schizophrenia.
Safety and Hazards
特性
IUPAC Name |
4-isoquinolin-1-yloxy-N,N-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-14(13)19-15-12-6-4-3-5-11(12)7-8-16-15/h3-8,13-14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGTJANAUJKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)
![5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2852666.png)

![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)
![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate](/img/structure/B2852673.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2852674.png)

![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)
![Methyl 2-[(2-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2852685.png)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)
